

Acetyl-D-homoserine: Commercial Availability and Limited Research Applications

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Compound of Interest

Compound Name: Acetyl-D-homoserine

Cat. No.: B15301584

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For researchers, scientists, and drug development professionals, **Acetyl-D-homoserine** is a niche chiral molecule with limited but specific documented applications. This document provides an overview of its commercial suppliers, its known biological role, and, due to the scarcity of broader application data, offers detailed application notes and protocols for the structurally related and widely studied N-acyl-L-homoserine lactones, which are of significant interest in drug development.

Commercial Suppliers of Acetyl-D-homoserine

Acetyl-D-homoserine is available from a limited number of chemical suppliers, typically for research purposes. The following table summarizes the available information for a known supplier. Researchers should note that this compound is not as commonly stocked as its L-enantiomer and may be available as a custom synthesis product.

Supplier	Product Name	CAS Number	Purity	Notes
BLD Pharm	Acetyl-D-homoserine	1689862-96-1	Not specified	For research use only. [1]
EvitaChem	Acetyl-D-homoserine	Not specified	In Stock	For research use only.

Documented Applications of Acetyl-D-homoserine

Current scientific literature indicates that the primary known role of **Acetyl-D-homoserine** is as a structural component of the O-antigen of the lipopolysaccharide (LPS) in the psychrotrophic (cold-adapted) bacterium *Acinetobacter lwoffii* strain EK30A. In this context, it is found N-linked to the sugar 4-amino-4,6-dideoxy-D-glucose.

Due to this highly specific and structural role, general application notes and experimental protocols for the use of **Acetyl-D-homoserine** as a bioactive agent (e.g., in cell signaling or enzyme inhibition assays) are not readily available in the public domain.

Application Notes & Protocols: N-Acyl-L-homoserine Lactones (AHLs) - A Relevant Alternative

Given the limited application data for the D-isoform, this section provides detailed information on the closely related N-acyl-L-homoserine lactones (AHLs). AHLs are a major class of signaling molecules involved in bacterial quorum sensing (QS), a cell-density-dependent communication system that regulates gene expression. As QS is critical for bacterial virulence and biofilm formation, AHLs and their signaling pathways are prime targets for novel anti-infective drug development.

Introduction to N-Acyl-L-homoserine Lactones (AHLs)

AHLs consist of a conserved L-homoserine lactone ring linked to an acyl side chain of varying length and modification. This variation in the acyl chain provides specificity to the signaling system. AHLs are synthesized by LuxI-family synthases and are recognized by LuxR-family transcriptional regulators. Upon binding to their cognate AHL, LuxR-type proteins typically dimerize and modulate the expression of target genes.

Key Applications in Research and Drug Development

- **Studying Bacterial Quorum Sensing:** Exogenous addition of specific AHLs to bacterial cultures can be used to induce or study QS-regulated phenotypes, such as biofilm formation, virulence factor production, and bioluminescence.
- **Screening for Quorum Sensing Inhibitors (QSIs):** AHLs are essential reagents in assays designed to identify compounds that can disrupt QS signaling, either by inhibiting AHL

synthesis, promoting AHL degradation, or blocking the AHL receptor.

- Investigating Interspecies Communication: Different bacterial species can produce and respond to a variety of AHLs, and these molecules can be used to study the complex chemical communication within microbial communities.

Quantitative Data for Common AHLs

The following table summarizes key data for commonly studied AHLs.

Compound	Abbreviation	Molecular Formula	Molecular Weight (g/mol)	Typical Working Concentration
N-Butyryl-DL-homoserine lactone	C4-HSL	C ₈ H ₁₃ NO ₃	171.20	1 - 10 µM
N-Hexanoyl-L-homoserine lactone	C6-HSL	C ₁₀ H ₁₇ NO ₃	199.25	0.1 - 5 µM
N-(β-Ketocaproyl)-DL-homoserine lactone	3-oxo-C6-HSL	C ₁₀ H ₁₅ NO ₄	213.23	0.01 - 1 µM
N-Octanoyl-DL-homoserine lactone	C8-HSL	C ₁₂ H ₂₁ NO ₃	227.30	0.1 - 5 µM
N-(3-Oxododecanoyl)-L-homoserine lactone	3-oxo-C12-HSL	C ₁₆ H ₂₇ NO ₄	297.39	0.01 - 1 µM

Note: The DL-racemic mixture is often used for initial studies due to lower cost, but the biologically active form is the L-enantiomer.

Experimental Protocols

Protocol 1: Induction of Violacein Production in *Chromobacterium violaceum*

This protocol describes a classic bioassay to test for the presence of short-chain AHLs or to screen for QS inhibitors using the reporter strain *Chromobacterium violaceum* CV026. This mutant strain cannot produce its own AHLs but will produce the purple pigment violacein in response to exogenous short-to-medium chain AHLs.

Materials:

- *Chromobacterium violaceum* CV026
- Luria-Bertani (LB) agar and broth
- Test AHL (e.g., C6-HSL)
- Potential QSI compounds
- Sterile petri dishes, microcentrifuge tubes, and pipettes
- Spectrophotometer (for quantification)

Procedure:

- Prepare bacterial lawn: Grow an overnight culture of *C. violaceum* CV026 in LB broth at 30°C. Spread 100 µL of this culture onto an LB agar plate to create a bacterial lawn.
- Apply test compounds:
 - For AHL detection: Spot 5 µL of the test sample onto the center of the lawn.
 - For QSI screening: Create a mixture of a known AHL (e.g., 1 µM C6-HSL) and the test QSI compound. Spot 5 µL of this mixture onto the lawn. As a positive control, spot 5 µL of the AHL solution alone. As a negative control, spot 5 µL of the solvent.
- Incubate: Incubate the plates at 30°C for 24-48 hours.

- Observe results: A purple ring around the spot indicates violacein production, confirming the presence of AHL activity. In a QSI screen, the absence or reduction of the purple ring compared to the positive control indicates potential QS inhibition.

Protocol 2: Quantification of Biofilm Formation using Crystal Violet Assay

This protocol provides a method to quantify the effect of AHLs or QSIs on biofilm formation in a susceptible bacterial strain, such as *Pseudomonas aeruginosa*.

Materials:

- *Pseudomonas aeruginosa* PAO1
- LB broth
- Test AHL or QSI
- 96-well polystyrene microtiter plate
- Crystal Violet solution (0.1% w/v)
- Ethanol (95%) or Acetic Acid (30%)
- Plate reader

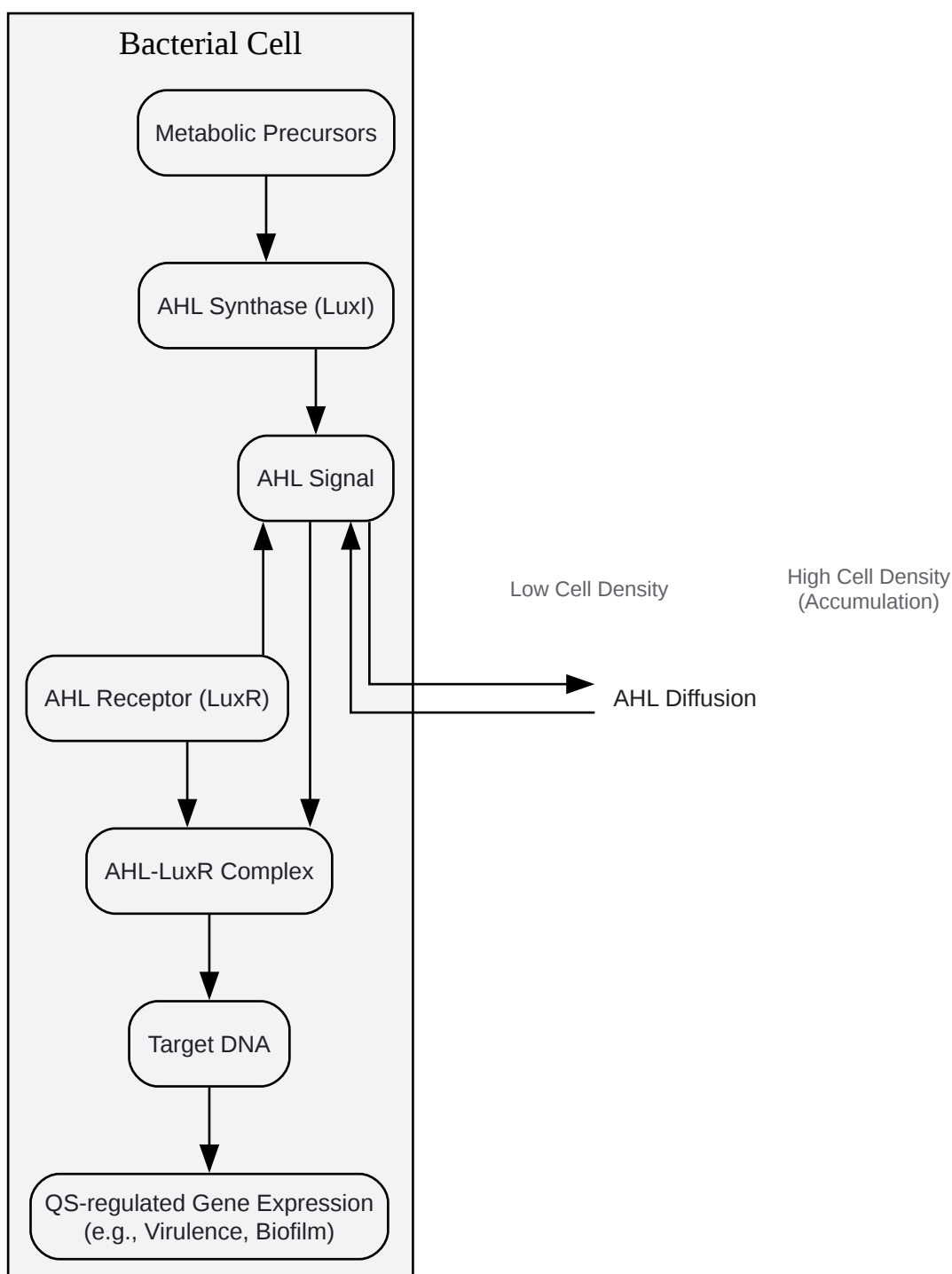
Procedure:

- Prepare cultures: Grow an overnight culture of *P. aeruginosa* PAO1. Dilute the culture 1:100 in fresh LB broth.
- Set up the plate: To the wells of a 96-well plate, add 100 μ L of the diluted bacterial culture. Add the test AHL or QSI at the desired final concentration. Include appropriate negative (no compound) and positive (known inducer/inhibitor) controls.
- Incubate: Cover the plate and incubate statically at 37°C for 24-48 hours.

- **Wash:** Carefully discard the liquid culture from the wells. Wash the wells gently three times with 200 μ L of sterile distilled water to remove planktonic cells.
- **Stain:** Add 125 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- **Wash again:** Discard the crystal violet solution and wash the wells three times with distilled water.
- **Solubilize:** Add 200 μ L of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
- **Quantify:** Measure the absorbance at 550-590 nm using a plate reader. Higher absorbance corresponds to greater biofilm formation.

Visualizations

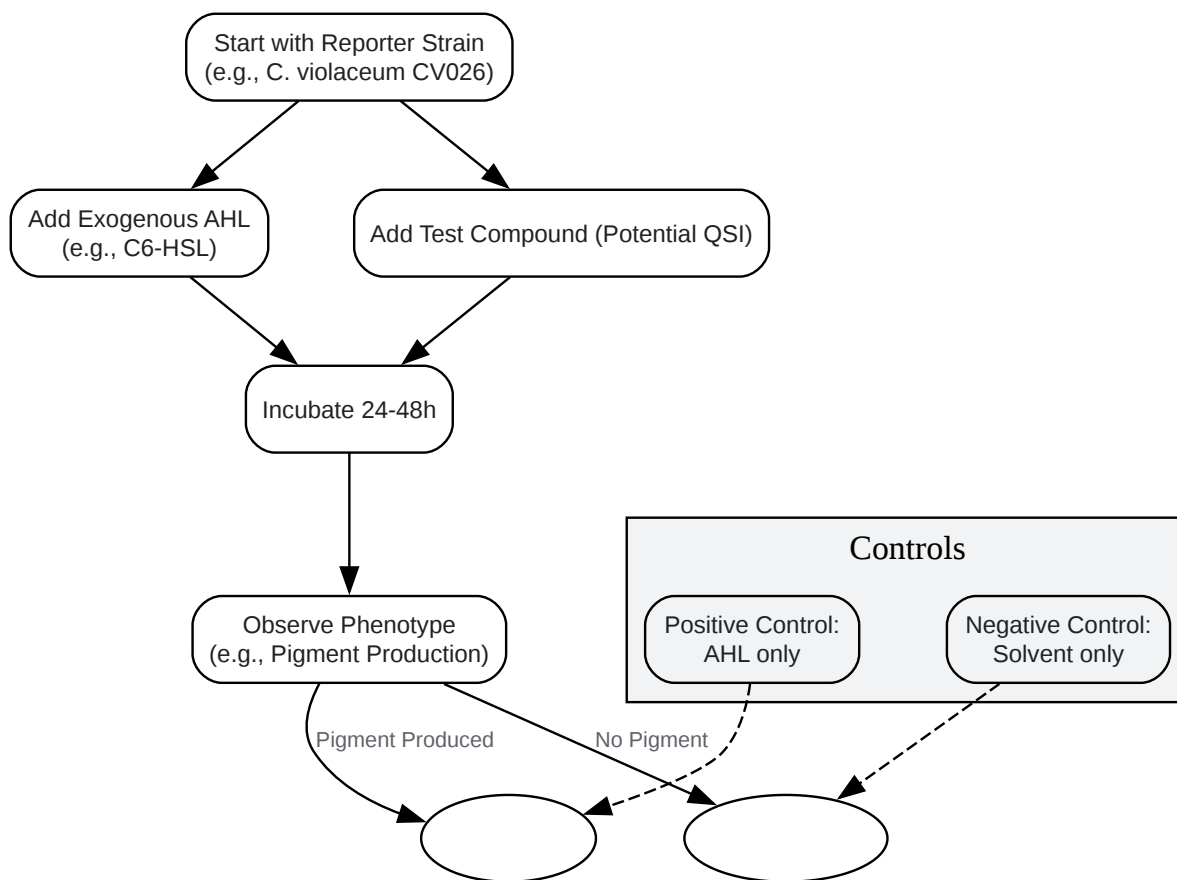
Bacterial Quorum Sensing Workflow



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Caption: Workflow of AHL-mediated quorum sensing in a bacterial cell.

QSI Screening Experimental Logic



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Caption: Logical workflow for a quorum sensing inhibitor (QSI) screening assay.

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References

- 1. researchgate.net [researchgate.net]
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